1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811717
InChI: InChI=1S/C11H13ClO2/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,14H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one

CAS No.:

Cat. No.: VC17811717

Molecular Formula: C11H13ClO2

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one -

Specification

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
IUPAC Name 1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one
Standard InChI InChI=1S/C11H13ClO2/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,14H,3-4H2,1-2H3
Standard InChI Key RPDRKRHPQSTXEK-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)C1=C(C(=CC(=C1)C)Cl)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with hydroxyl (-OH), chlorine (-Cl), and methyl (-CH3_3) groups at positions 2, 3, and 5, respectively, linked to a butanone chain (Fig. 1). The hydroxyl and carbonyl groups facilitate hydrogen bonding, while the chlorine atom introduces electronegativity, influencing its solubility and reactivity .

Table 1: Key molecular data for 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one

PropertyValue
CAS Number859810-06-3
Molecular FormulaC11H13ClO2\text{C}_{11}\text{H}_{13}\text{ClO}_2
Molecular Weight212.67 g/mol
Functional GroupsHydroxyl, Chloro, Carbonyl

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for characterizing this compound. The hydroxyl proton typically appears as a broad singlet near δ\delta 5.5–6.0 ppm in 1H^1\text{H}-NMR, while the carbonyl carbon resonates at δ\delta 190–210 ppm in 13C^{13}\text{C}-NMR . IR spectra show strong absorption bands for -OH (3200–3600 cm1^{-1}) and C=O (1680–1750 cm1^{-1}) .

Synthesis and Reaction Pathways

Friedel-Crafts Acylation

A common synthetic route involves Friedel-Crafts acylation, where a substituted phenol reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3):

Ph-OH+CH3CH2COClAlCl31-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one+HCl\text{Ph-OH} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one} + \text{HCl}

This method achieves moderate yields (50–70%) but requires careful control of reaction conditions to avoid over-chlorination .

Annulation Strategies

Recent advances employ [4+2] or [3+3] annulation reactions. For example, penta-3,4-dien-2-ones react with 3-formylchromones in acetonitrile under basic conditions (K2_2CO3_3) at 80°C to form substituted benzophenones . While this approach is efficient for generating structurally complex analogs, optimization is needed for scaling .

Table 2: Comparison of synthetic methods

MethodYield (%)Conditions
Friedel-Crafts50–70AlCl3_3, RT
Annulation60–75K2_2CO3_3, 80°C

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water due to its hydrophobic phenyl and chloro groups but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile . Stability studies indicate decomposition above 200°C, with the hydroxyl group prone to oxidation under acidic conditions.

Crystallographic Insights

Although no direct crystallographic data exists for this compound, analogous structures (e.g., 2-chloro-3-(isopentylamino)naphthalene-1,4-dione) exhibit triclinic crystal systems with unit cell parameters a=7.43a = 7.43 Å, b=8.26b = 8.26 Å, and c=12.18c = 12.18 Å . Hydrogen bonding networks stabilize the lattice, a feature likely shared by 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its keto group enables reductive amination to produce bioactive amines .

Material Science

Functionalization of the phenyl ring allows incorporation into polymers with enhanced thermal stability, suitable for coatings and adhesives.

Future Perspectives

Further research should prioritize:

  • Crystallographic Studies: Resolving the compound’s crystal structure to elucidate packing interactions.

  • Biological Screening: Expanded antimicrobial and anticancer testing to validate preliminary findings.

  • Process Optimization: Developing greener synthetic routes using biocatalysts or flow chemistry.

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